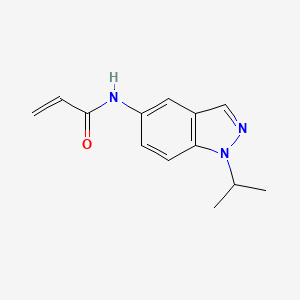
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The difluoroethyl group can be introduced using electrophilic difluoroethylation reagents such as (2,2-difluoroethyl)iodonium triflate .
Attachment of the Isopropoxymethyl Group:
- The isopropoxymethyl group can be introduced through alkylation reactions using isopropoxymethyl halides in the presence of a base.
Sulfonylation:
- The final step involves the introduction of the sulfonyl chloride group, typically achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
-
Formation of the Pyrazole Ring:
- The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
化学反应分析
Types of Reactions: 1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
- The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
-
Oxidation and Reduction:
- The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
-
Hydrolysis:
- The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents: Amines, alcohols, thiols
- Conditions: Mild to moderate temperatures, often in the presence of a base
-
Oxidation:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Varies depending on the desired oxidation state
-
Hydrolysis:
- Reagents: Water or aqueous base
- Conditions: Room temperature to slightly elevated temperatures
Major Products:
Sulfonamides: Formed from nucleophilic substitution with amines
Sulfonic Acids: Formed from hydrolysis of the sulfonyl chloride group
科学研究应用
1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
-
Medicinal Chemistry:
- Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
-
Organic Synthesis:
- Serves as an intermediate in the synthesis of more complex molecules, facilitating the introduction of functional groups.
-
Biological Studies:
- Employed in the development of probes or inhibitors for studying biological processes at the molecular level.
-
Industrial Applications:
- Potential use in the development of agrochemicals or materials with specific properties.
作用机制
The mechanism of action of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
-
Inhibiting Enzymes:
- The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
-
Modulating Receptors:
- It may interact with receptors on cell surfaces, altering signal transduction pathways.
-
Targeting Specific Pathways:
- The difluoroethyl and sulfonyl chloride groups can enhance binding affinity and specificity towards particular molecular targets.
相似化合物的比较
-
1-(2,2-Difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole:
- Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
-
1-(2,2-Difluoroethyl)-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride:
- Contains a methoxymethyl group instead of an isopropoxymethyl group, which may affect its steric and electronic properties.
Uniqueness: 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in research and industry. The presence of both the difluoroethyl and sulfonyl chloride groups enhances its utility in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-6(2)17-5-7-8(18(10,15)16)3-14(13-7)4-9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINIIEVUSCRXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)

![Cyclopropyl[4-(pentyloxy)phenyl]methanone](/img/structure/B2748829.png)
![Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate](/img/structure/B2748830.png)





![3-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B2748840.png)
![3-(2-oxo-2-(3-(pyrimidin-4-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2748841.png)
